An In-depth Technical Guide to 4-Isopropoxy-2-methylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Isopropoxy-2-methylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxy-2-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds that holds significant interest in the field of medicinal chemistry. The unique arrangement of a nitrile group, an isopropoxy moiety, and a methyl group on the benzene ring imparts a specific set of physicochemical properties that make it a valuable building block for the synthesis of more complex molecules. The nitrile group, a versatile pharmacophore, can participate in various non-covalent interactions and can be metabolically stable, while the isopropoxy group can modulate lipophilicity and influence a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2][3][4] This guide provides a comprehensive overview of the known and predicted properties of 4-Isopropoxy-2-methylbenzonitrile, a detailed synthetic protocol, and a discussion of its potential applications in the landscape of modern drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. Due to the limited availability of experimentally determined data for 4-Isopropoxy-2-methylbenzonitrile, a combination of available information and computationally predicted values are presented below.
Core Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 1369807-40-8 | [5] |
| Molecular Formula | C₁₁H₁₃NO | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Predicted: ~250-270 °C at 760 mmHg | Computational Prediction |
| Melting Point | Not available | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water. | Inferred from structural features |
| SMILES | CC(C)Oc1ccc(C#N)c(C)c1 | [5] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃"]; O_iso [label="O"]; C_iso_CH [label="CH"]; C_iso_Me1 [label="CH₃"]; C_iso_Me2 [label="CH₃"]; C_CN [label="C"]; N_CN [label="N"]; // Benzene ring connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent connections C2 -- C_Me [pos="1.5,0.866!"]; C4 -- O_iso [pos="0,-1.7!"]; C1 -- C_CN [pos="-1.5,-0.866!"]; C_CN -- N_CN [len=0.5]; // Isopropoxy group O_iso -- C_iso_CH; C_iso_CH -- C_iso_Me1; C_iso_CH -- C_iso_Me2; // Double bonds in benzene ring C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5]; // Triple bond for nitrile C_CN -- N_CN [style=double, len=0.5]; C_CN -- N_CN [style=double, len=0.5, port=s]; // Positioning for better layout C1 [pos="-0.75,1.3!"]; C2 [pos="0.75,1.3!"]; C3 [pos="1.5,0!"]; C4 [pos="0.75,-1.3!"]; C5 [pos="-0.75,-1.3!"]; C6 [pos="-1.5,0!"]; C_Me [pos="1.5,2.6!"]; O_iso [pos="1.5,-2.6!"]; C_iso_CH [pos="2.5,-3.5!"]; C_iso_Me1 [pos="2,-4.8!"]; C_iso_Me2 [pos="3.5,-4.2!"]; C_CN [pos="-2.5,2.0!"]; N_CN [pos="-3.2,2.5!"];
}
Figure 1: 2D Structure of 4-Isopropoxy-2-methylbenzonitrile.
Predicted Spectroscopic Data
In the absence of experimentally acquired spectra, computational prediction tools provide valuable insights into the expected spectroscopic features of a molecule.
The predicted ¹H NMR spectrum of 4-Isopropoxy-2-methylbenzonitrile in CDCl₃ would likely exhibit the following signals:
-
Isopropoxy Group: A septet (7 protons) around 4.6-4.8 ppm corresponding to the methine proton (-O-CH(CH₃)₂), and a doublet (6 protons) around 1.3-1.4 ppm for the two equivalent methyl groups (-CH(CH₃)₂).
-
Aromatic Protons: Three signals in the aromatic region (approximately 6.8-7.5 ppm). A doublet for the proton ortho to the isopropoxy group, a doublet of doublets for the proton between the isopropoxy and nitrile groups, and a singlet or narrow doublet for the proton ortho to the methyl and meta to the nitrile.
-
Methyl Group: A singlet (3 protons) around 2.4-2.5 ppm for the methyl group attached to the benzene ring.
The predicted ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms:
-
Nitrile Carbon: A signal in the range of 118-120 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approximately 110-160 ppm), with the carbon attached to the isopropoxy group being the most downfield.
-
Isopropoxy Carbons: A signal around 70-72 ppm for the methine carbon and a signal around 21-23 ppm for the two equivalent methyl carbons.
-
Methyl Carbon: A signal around 20-22 ppm for the methyl group on the benzene ring.
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
C≡N Stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption in the range of 1200-1250 cm⁻¹ (aryl-alkyl ether).
-
C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.
-
C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 175. Key fragmentation patterns would likely involve the loss of the isopropyl group or the entire isopropoxy group.
Synthesis and Reactivity
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most direct approach involves the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[6][7][8] The starting material, 4-hydroxy-2-methylbenzonitrile, is commercially available.
Figure 2: Proposed synthesis of 4-Isopropoxy-2-methylbenzonitrile via Williamson ether synthesis.
Experimental Protocol: Synthesis of 4-Isopropoxy-2-methylbenzonitrile
Disclaimer: This is a proposed protocol and should be optimized for safety and yield in a laboratory setting.
Materials:
-
4-Hydroxy-2-methylbenzonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxy-2-methylbenzonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add 2-bromopropane (1.2 eq) dropwise via the dropping funnel.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Isopropoxy-2-methylbenzonitrile.
Reactivity Profile
The reactivity of 4-Isopropoxy-2-methylbenzonitrile is primarily dictated by the nitrile group and the aromatic ring.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Aromatic Ring Substitution: The electron-donating isopropoxy and methyl groups activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to these groups.
Applications in Research and Drug Development
The structural motifs present in 4-Isopropoxy-2-methylbenzonitrile make it a molecule of interest for medicinal chemists.
Role as a Synthetic Intermediate
This compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the construction of heterocyclic systems or as a scaffold for library synthesis in drug discovery programs. The nitrile group can be readily converted into other functional groups, providing a handle for further molecular elaboration.
Modulation of Physicochemical Properties for Drug Design
-
The Isopropoxy Group: Compared to a methoxy or ethoxy group, the isopropoxy group offers increased lipophilicity.[2] This can be strategically employed to fine-tune the ADME properties of a drug candidate, potentially improving its absorption, distribution, and ability to cross cell membranes.[3][4][9][10]
-
The Nitrile Group: The nitrile group is a common pharmacophore in many approved drugs.[1][2][11][12] Its linear geometry and small size allow it to fit into narrow binding pockets of target proteins.[2] It can act as a hydrogen bond acceptor and is generally metabolically stable.[2][11]
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 5. appchemical.com [appchemical.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Synthesis [organic-chemistry.org]
- 9. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
